Ring Size-Dependent σ1 Receptor Affinity and Selectivity Gain (Class-Level Inference)
The seven-membered azepane ring provides a key advantage over six-membered piperidine rings in targeting the σ1 receptor. Direct comparison of spirocyclic ligands differing only in ring size shows that replacing a piperidine with an azepane increases σ1 affinity from Ki = 1.2 nM to Ki = 0.42 nM and increases selectivity for σ1 over σ2 from 45-fold to 150-fold [1]. This class-level evidence underscores the value of the azepane moiety for achieving higher target engagement and selectivity.
| Evidence Dimension | σ1 Receptor Binding Affinity and Selectivity |
|---|---|
| Target Compound Data | Ki = 0.42 nM; σ1/σ2 selectivity = 150-fold (for a spirocyclic analog containing an azepane ring) |
| Comparator Or Baseline | Ki = 1.2 nM; σ1/σ2 selectivity = 45-fold (for the corresponding piperidine analog) |
| Quantified Difference | 2.9-fold increase in σ1 affinity; 3.3-fold increase in σ1/σ2 selectivity |
| Conditions | Radioligand binding competition assay using σ1 and σ2 receptors |
Why This Matters
Higher affinity and selectivity directly translate to a wider therapeutic window and reduced off-target effects in lead optimization, making azepane-containing cores like 1-(Piperidin-4-yl)azepane a strategic choice over piperidine analogs.
- [1] J. Med. Chem. 2024, 67, 20, 18456-18471. Synthesis and structure-affinity relationships of spirocyclic σ1 receptor ligands. View Source
